Eliapixant, also known as BAY 1817080, is a novel compound developed as a selective antagonist for the P2X3 receptor, which plays a critical role in mediating pain and inflammation. This compound is currently undergoing clinical trials for various conditions associated with hypersensitive nerve fibers, including refractory chronic cough, overactive bladder, diabetic neuropathic pain, and endometriosis-related pain. Eliapixant's pharmacological profile has shown promising results in preclinical and early clinical studies, indicating its potential effectiveness in treating these disorders.
Eliapixant is classified as a P2X3 receptor antagonist. The P2X3 receptor is part of the purinergic signaling system and is primarily involved in nociceptive signaling pathways. The development of Eliapixant aims to provide a more selective treatment option that minimizes side effects commonly associated with non-selective antagonists, such as taste alterations.
The synthesis of Eliapixant involves several key steps that include cyclo-condensation reactions and halide substitutions. Initial compounds are synthesized from 1,4-dimethoxy-2,3-diaminobenzene through reactions with acetic acid and trifluoroacetic acid to yield various benzimidazole derivatives. Subsequent steps involve demethylation and chlorination using aqua regia to produce dichloro derivatives, which are then reacted with halide-substituted aniline derivatives to form the final compound.
Eliapixant's molecular structure features a complex arrangement that allows for its selective action on the P2X3 receptor. The compound includes a benzimidazole core substituted with various functional groups that enhance its binding affinity and selectivity.
Eliapixant undergoes several chemical reactions during its synthesis:
Eliapixant acts by selectively inhibiting the P2X3 receptor, which is activated by extracellular ATP, leading to the propagation of pain signals. By blocking this receptor, Eliapixant effectively reduces neuronal excitability and dampens pain signaling pathways.
Eliapixant possesses several notable physical and chemical properties that contribute to its efficacy:
Eliapixant is primarily being investigated for its therapeutic applications in:
The development of Eliapixant represents a significant advancement in the treatment of conditions characterized by nerve hypersensitivity, offering hope for improved patient outcomes through targeted pharmacotherapy.
Purinergic signaling, mediated by extracellular adenosine triphosphate (ATP), governs critical physiological and pathological processes. The P2X receptor family comprises seven subtypes (P2X1–P2X7), which are trimeric ligand-gated ion channels permeable to Na⁺, K⁺, and Ca²⁺ ions. These receptors feature two transmembrane domains connected by a large extracellular ATP-binding loop stabilized by disulfide bonds [5] [7]. Among these, the P2X3 subtype is predominantly expressed on sensory neurons in dorsal root ganglia (DRG), nodose ganglia, and trigeminal ganglia. It functions as either a homotrimeric (P2X3) or heterotrimeric (P2X2/3) channel, with distinct desensitization kinetics: homotrimers rapidly desensitize upon ATP exposure, while heterotrimers exhibit slow, mixed desensitization [7].
Table 1: Key Properties of P2X Receptor Subtypes
Receptor Subtype | Primary Structure | Agonist Sensitivity | Tissue Distribution |
---|---|---|---|
P2X3 Homotrimer | Three P2X3 subunits | High (ATP EC₅₀ = 0.5 μM) | Sensory nerve terminals (C/Aδ fibers) |
P2X2/3 Heterotrimer | Two P2X3 + one P2X2 | Moderate (ATP EC₅₀ = 1–10 μM) | Visceral afferents, taste buds |
P2X1 | Homotrimer | High (α,β-meATP sensitive) | Smooth muscle, platelets |
P2X7 | Homotrimer | Low (Requires high ATP) | Immune cells |
ATP serves as the primary endogenous agonist for P2X3 receptors. Upon tissue injury or inflammation, ATP is released from damaged cells, acting as a "danger signal" (alarmin). It binds to the inter-subunit interface of P2X3 receptors, inducing conformational changes that open the ion channel pore. This influx of cations depolarizes neurons, initiating action potentials [5] [7]. The human P2X3 receptor (encoded by P2RX3 at 11q12.1) shares 93% amino acid identity with rat receptors, explaining cross-species pharmacological similarities [5]. Competitive antagonists like Eliapixant bind orthosterically to the ATP site, while allosteric modulators (e.g., spinorphin) induce conformational changes that stabilize inactive states [5] [7].
P2X3 receptors are pivotal in nociceptive processing:
Eliapixant demonstrates selectivity for P2X3 homotrimers (IC₅₀ = 8 nM) over P2X2/3 heterotrimers (IC₅₀ = 163 nM), minimizing off-target effects. This selectivity is critical, as P2X2/3 blockade causes taste disturbances [1] [4].
Table 2: Binding Affinities of P2X3 Antagonists
Compound | P2X3 IC₅₀ (nM) | P2X2/3 IC₅₀ (nM) | Selectivity (P2X3 vs. P2X2/3) |
---|---|---|---|
Eliapixant | 8 | 163 | 20-fold |
Gefapixant | 3.2 | 92 | 29-fold |
Filapixant | 7 | 220 | 31-fold |
TNP-ATP | 1.3 | 8.5 | 6.5-fold |
A-317491 | 31 | 110 | 3.5-fold |
Endometriosis: Ectopic endometrial lesions exhibit upregulated P2X3 receptors on infiltrating sensory fibers. ATP released during retrograde menstruation or mechanical stretch activates these receptors, driving pelvic pain. Eliapixant reduced vaginal hyperalgesia by >60% in rat endometriosis models, with effects persisting post-treatment—suggesting disease-modifying potential [1] [9].
Chronic Cough: Airway inflammation increases ATP release, activating P2X3 receptors on vagal afferents. This sensitizes cough reflexes, leading to refractory chronic cough (RCC). Eliapixant suppresses citric acid-induced cough potentiation in guinea pigs by blocking nodose ganglia P2X2/3 receptors [8].
Overactive Bladder (OAB): Bladder distension releases ATP from urothelium, stimulating P2X3 on suburothelial afferents. Antagonists reduce bladder overactivity in conscious rats by >40% [7].
Diabetic Neuropathic Pain (DNP): Hyperglycemia increases ATP release from damaged Schwann cells, activating P2X3 on DRG neurons. Eliapixant reverses thermal hyperalgesia in rodent DNP models [9].
Table 3: Therapeutic Applications of Eliapixant in Preclinical Models
Disorder | Model System | Key Mechanism | Efficacy of Eliapixant |
---|---|---|---|
Endometriosis | Rat dyspareunia model | ATP-mediated neurogenic inflammation | >60% reduction in vaginal hyperalgesia |
Refractory Chronic Cough | Guinea pig citric acid challenge | P2X2/3 sensitization of cough reflex | Suppressed cough potentiation |
Inflammatory Pain | Rat CFA model | P2X3-mediated peripheral sensitization | Reversed mechanical hyperalgesia |
Overactive Bladder | Conscious rat cystometry | ATP-dependent bladder afferent activation | Reduced voiding frequency by 40% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7